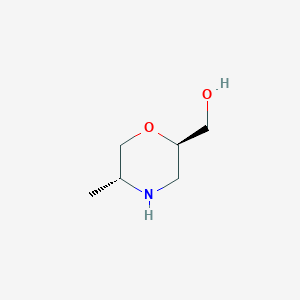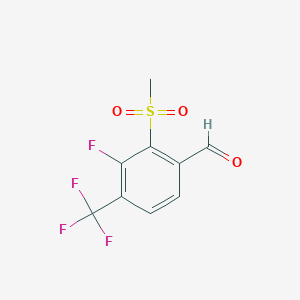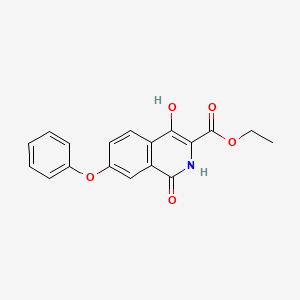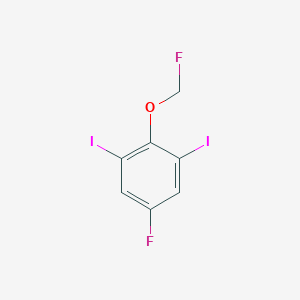
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol is a chemical compound with the molecular formula C12H9F3O3. It is known for its unique structure, which includes both methoxy and trifluoromethoxy groups attached to a naphthalene ring.
Méthodes De Préparation
The synthesis of 6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Naphthalene Derivative Preparation: The process begins with the preparation of a naphthalene derivative, which is then functionalized to introduce the methoxy group at the 6-position.
Analyse Des Réactions Chimiques
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of hydroxylated or deoxygenated products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Applications De Recherche Scientifique
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antibacterial activity.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: Researchers explore its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol involves its interaction with specific molecular targets. In the context of its antibacterial activity, it is believed to inhibit key enzymes involved in bacterial fatty acid biosynthesis. This inhibition disrupts the bacterial cell membrane synthesis, leading to bacterial cell death . Molecular docking studies have shown that this compound can effectively bind to the active site of these enzymes, highlighting its potential as a novel antibacterial agent .
Comparaison Avec Des Composés Similaires
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol can be compared with other naphthalene derivatives that possess similar functional groups. Some similar compounds include:
6-Methoxy-2-naphthol: This compound lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
3-Trifluoromethoxy-2-naphthol: This compound lacks the methoxy group at the 6-position, which can influence its reactivity and applications.
6-Methoxy-3-(trifluoromethyl)naphthalene:
The presence of both methoxy and trifluoromethoxy groups in this compound makes it unique, providing a distinct set of properties that can be leveraged in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H9F3O3 |
|---|---|
Poids moléculaire |
258.19 g/mol |
Nom IUPAC |
6-methoxy-3-(trifluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C12H9F3O3/c1-17-9-3-2-7-5-10(16)11(6-8(7)4-9)18-12(13,14)15/h2-6,16H,1H3 |
Clé InChI |
BQVDPNXAQFNVKE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC(=C(C=C2C=C1)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14041933.png)


![Thieno[3,4-b]pyridine-5,7-diamine](/img/structure/B14041949.png)
![(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B14041956.png)




![5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)
